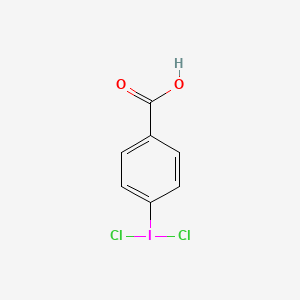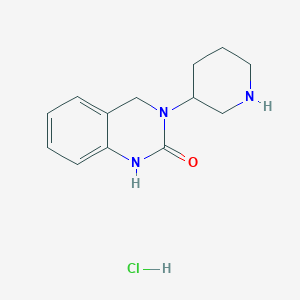
(R)-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes a piperidine ring and a quinazolinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. For example, the quinazolinone core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and isocyanates. The piperidine ring is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride may involve large-scale batch reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, to optimize yield and minimize impurities. The final product is typically purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone and piperidine derivatives. These products can have different pharmacological properties and are often studied for their potential therapeutic applications.
科学研究应用
Chemistry
In chemistry, ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It can be used as a tool to investigate the role of specific molecular pathways in cell signaling and metabolism.
Medicine
In medicine, ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is explored for its potential therapeutic applications. It has been investigated as a candidate for the treatment of various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
作用机制
The mechanism of action of ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific application and the molecular targets being studied. For example, in cancer research, this compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.
相似化合物的比较
Similar Compounds
3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one: This compound lacks the ®-configuration, which can affect its biological activity and pharmacokinetic properties.
3-(Piperidin-3-yl)-quinazolin-2(1H)-one: This compound lacks the dihydro moiety, which can influence its reactivity and stability.
®-3-(Piperidin-3-yl)-quinazolin-2(1H)-one hydrochloride: This compound lacks the dihydro moiety but retains the ®-configuration, making it a useful comparison for studying the effects of hydrogenation.
Uniqueness
The uniqueness of ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride lies in its specific configuration and structure. The ®-configuration can significantly influence its interaction with molecular targets, leading to different biological activities compared to its racemic or (S)-configured counterparts. Additionally, the presence of both the piperidine ring and the dihydroquinazolinone core provides a versatile scaffold for further chemical modifications.
属性
分子式 |
C13H18ClN3O |
|---|---|
分子量 |
267.75 g/mol |
IUPAC 名称 |
3-piperidin-3-yl-1,4-dihydroquinazolin-2-one;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c17-13-15-12-6-2-1-4-10(12)9-16(13)11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2,(H,15,17);1H |
InChI 键 |
NFTVBOPROMWLRS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)N2CC3=CC=CC=C3NC2=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 5-amino-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B14788526.png)
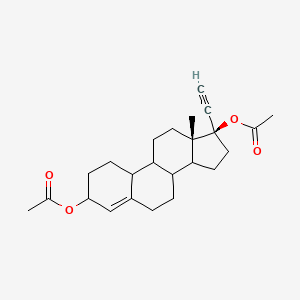
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14788538.png)

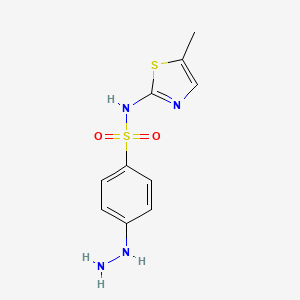
![Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]-](/img/structure/B14788555.png)
![1,3-Dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14788563.png)
![2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B14788577.png)
phenyl]cyclopent-1-en-1-yl})methanone](/img/structure/B14788590.png)
![tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14788605.png)
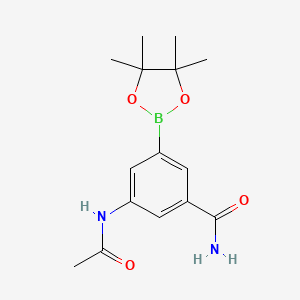
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14788620.png)
